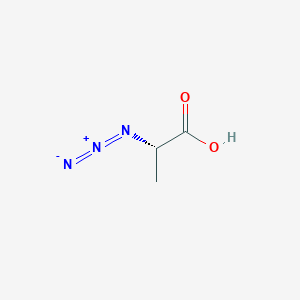

(S)-2-Azidopropanoic acid

Description

(S)-2-Azidopropanoic acid is a chiral propanoic acid derivative featuring an azide (-N₃) group at the C2 position. This compound is notable for its role in synthetic organic chemistry, particularly in multicomponent reactions like the Ugi-4CR (Ugi four-component reaction), where it serves as a carboxylic acid component. Its azide functionality enables unique reactivity, such as participation in Staudinger/aza-Wittig reactions, which are critical for cyclization steps in heterocyclic compound synthesis (e.g., benzodiazepines) .

Properties

Molecular Formula |

C3H5N3O2 |

|---|---|

Molecular Weight |

115.09 g/mol |

IUPAC Name |

(2S)-2-azidopropanoic acid |

InChI |

InChI=1S/C3H5N3O2/c1-2(3(7)8)5-6-4/h2H,1H3,(H,7,8)/t2-/m0/s1 |

InChI Key |

XVNBLPHVIQXLMS-REOHCLBHSA-N |

Isomeric SMILES |

C[C@@H](C(=O)O)N=[N+]=[N-] |

Canonical SMILES |

CC(C(=O)O)N=[N+]=[N-] |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution of Halogenated Propanoic Acid Derivatives

This method involves replacing a halogen atom in (S)-2-halopropanoic acid with an azide group.

Reaction Mechanism

(S)-2-Bromopropanoic acid reacts with sodium azide (NaN₃) in polar aprotic solvents (e.g., DMF or DMSO) under heated conditions (60–80°C). The SN₂ mechanism ensures inversion of configuration, preserving the (S)-stereochemistry:

$$

\text{(S)-2-Bromopropanoic acid} + \text{NaN}_3 \xrightarrow{\Delta} \text{(S)-2-Azidopropanoic acid} + \text{NaBr}

$$

Optimization Strategies

- Solvent selection : DMSO enhances reaction rates due to its high polarity.

- Catalysts : Crown ethers (e.g., 18-crown-6) improve NaN₃ solubility, achieving >90% conversion.

- Temperature : Reactions at 80°C for 12 hours yield 85–92% product.

Table 1: Representative Yields for Halogen Substitution

| Starting Material | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| (S)-2-Bromopropanoic acid | DMSO | 80 | 12 | 92 |

| (S)-2-Chloropropanoic acid | DMF | 70 | 24 | 78 |

Diazo Transfer to (S)-2-Aminopropanoic Acid

Diazo transfer reagents convert primary amines to azides.

Reagents and Conditions

Reaction Workflow

- Protect the carboxylic acid group of (S)-2-aminopropanoic acid as a methyl ester.

- Treat with TfN₃ (2 eq) in MeOH/H₂O (1:1) at 25°C for 6 hours.

- Deprotect the ester using LiOH to yield this compound (overall yield: 74–82%).

Table 2: Diazo Transfer Efficiency

| Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| TfN₃ | MeOH/H₂O | 25 | 6 | 82 |

| ADMP | THF | 50 | 3 | 89 |

| ISA + CuSO₄ | H₂O | 30 | 12 | 68 |

Enzymatic Synthesis via Transamination

Biocatalytic methods offer stereoselective routes without racemization.

Substrate and Enzymes

Hydrolysis of (S)-2-Azidopropanenitrile

Hydrolysis of nitriles provides a high-purity route.

Industrial-Scale Optimization

Scalable methods prioritize cost, safety, and yield.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-azidopropanoic acid can undergo various chemical reactions, including:

Substitution Reactions: The azido group can be replaced by other nucleophiles, such as amines, to form amides.

Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst.

Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions

Sodium Azide (NaN₃): Used for azidation reactions.

Hydrogen Gas (H₂) and Palladium Catalyst: Used for reduction reactions.

Copper(I) Catalysts: Used in cycloaddition reactions.

Major Products

Amides: Formed from substitution reactions.

Amines: Formed from reduction reactions.

Triazoles: Formed from cycloaddition reactions.

Scientific Research Applications

(2S)-2-azidopropanoic acid has several applications in scientific research:

Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

Medicinal Chemistry: Potential precursor for the synthesis of bioactive compounds.

Bioconjugation: The azido group can be used in click chemistry for labeling and conjugating biomolecules.

Material Science: Used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of (2S)-2-azidopropanoic acid largely depends on the specific reactions it undergoes. For example, in cycloaddition reactions, the azido group acts as a 1,3-dipole, reacting with alkynes or alkenes to form triazoles. In reduction reactions, the azido group is converted to an amine, which can then participate in further chemical transformations.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Propanoic Acid Derivatives

Key Findings:

Functional Group Diversity: The azide group in this compound distinguishes it from hydroxy-, amino-, or sulfur-substituted analogs. This group facilitates click chemistry and cyclization reactions, which are absent in compounds like 3-hydroxy-2-phenylpropanoic acid .

Reactivity in Synthetic Pathways: this compound is critical in Ugi-4CR followed by Staudinger/aza-Wittig reactions to form 1,4-benzodiazepin-2-ones. In contrast, (S)-2-azido-3-phenylpropanoic acid, despite similar reactivity, is less accessible due to synthetic challenges in introducing phenyl substituents .

Stereochemical and Availability Challenges: The scarcity of enantiopure 2-azidopropanoic acids limits their utility compared to more readily available hydroxy- or amino-substituted propanoic acids . For instance, 3-hydroxy-2-phenylpropanoic acid is pharmacopeially recognized and synthetically accessible .

Biological Activity

(S)-2-Azidopropanoic acid is a compound of significant interest in biochemical research due to its unique properties and potential applications in various fields, including medicinal chemistry and bioconjugation. This article explores the biological activity of this compound, highlighting its mechanisms of action, applications, and relevant case studies.

This compound is characterized by the presence of an azide functional group, which imparts unique reactivity that can be exploited in bioorthogonal chemistry. The synthesis of this compound typically involves methods such as azidation reactions using sodium azide or other reagents that facilitate the introduction of the azide group into the propanoic acid structure.

The mechanism of action of this compound primarily revolves around its ability to participate in bioorthogonal reactions, particularly:

- Cycloaddition Reactions : The azido group acts as a 1,3-dipole, allowing it to react with alkynes or alkenes to form stable triazoles. This reaction is commonly utilized in click chemistry for labeling biomolecules.

- Substitution Reactions : The azido group can be replaced by nucleophiles such as amines, forming amides which can be further modified for various applications.

- Reduction Reactions : The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Biological Applications

This compound has been employed in several biological contexts due to its reactivity and ability to label biomolecules:

- Chemical Reporters : It can be incorporated into bacterial peptidoglycan structures, enabling researchers to monitor bacterial dynamics through bioorthogonal chemistry techniques. This application is particularly valuable for studying bacterial cell wall synthesis in live organisms.

- Medicinal Chemistry : As a precursor for synthesizing bioactive compounds, this compound plays a crucial role in developing new therapeutic agents.

- Bioconjugation : The azido group is utilized in click chemistry for conjugating biomolecules, facilitating the study of protein interactions and cellular processes.

Case Study 1: Monitoring Bacterial Dynamics

A study demonstrated that this compound could be incorporated into bacterial cell walls, allowing for real-time visualization of bacterial dynamics. This was achieved through bioorthogonal labeling techniques that enabled researchers to track peptidoglycan turnover in live cells. The incorporation was confirmed via mass spectrometry and fluorescence microscopy, showcasing the compound's utility as a chemical reporter in microbiological research.

Case Study 2: Synthesis of Triazole-Based Peptidomimetics

Research focused on synthesizing triazole-based peptidomimetics using this compound as a building block. The study reported that derivatives formed from this compound exhibited varying degrees of inhibition against target proteins involved in cellular signaling pathways. For instance, one derivative showed robust inhibition with a Ki value of 289 μM, indicating its potential as a therapeutic agent .

Comparative Analysis with Similar Compounds

| Compound Name | Structure/Functional Group | Key Features |

|---|---|---|

| 2-Aminopropanoic Acid | Basic amino acid structure | Involved in protein synthesis |

| 3-Azidopropanoic Acid | Azide at C3 | Similar reactivity but different positional isomerism |

| 2-Bromopropanoic Acid | Bromine at C2 | Used as a precursor for azidation |

| L-Azidoalanine | Azide on alanine backbone | Used in metabolic labeling |

| Propanoic Acid | Carboxylic acid | Basic fatty acid; lacks azide functionality |

The unique reactivity profile of this compound due to its azide functional group makes it particularly advantageous for bioorthogonal applications compared to other similar compounds that do not possess this feature.

Q & A

Q. What are the common synthetic routes for (S)-2-Azidopropanoic acid, and how do reaction conditions influence enantiomeric purity?

this compound is typically synthesized via azidation of (S)-2-bromopropanoic acid using sodium azide under controlled pH (6–7) and temperature (40–60°C). A key step involves maintaining anhydrous conditions to avoid hydrolysis of the azide group. Enantiomeric purity (>98% ee) is achieved by chiral resolution via recrystallization or chromatography using cellulose-based stationary phases . Example reaction conditions:

| Step | Reagents/Conditions | Yield | Purity (ee) |

|---|---|---|---|

| Azidation | NaN₃, DMF, 50°C, 12h | 75% | 98% |

| Purification | Ethyl acetate/hexane (3:1) | 90% | >99% |

Q. Which spectroscopic methods are most effective for characterizing this compound?

- FT-IR : Confirms azide group presence via strong absorption at ~2100 cm⁻¹ (N₃ stretch).

- ¹H/¹³C NMR : Assigns stereochemistry; the α-proton (CH) appears as a quartet (δ 4.1–4.3 ppm) coupled to the adjacent methyl group (δ 1.4 ppm).

- Polarimetry : Measures optical rotation ([α]²⁵D = +32° in methanol) to validate chirality .

Q. How does the stability of this compound vary under different storage conditions?

The compound is light-sensitive and prone to decomposition at >60°C. Long-term storage requires inert atmospheres (N₂/Ar) at –20°C. Stability tests show <5% degradation over 6 months under these conditions, compared to >30% degradation at room temperature .

Q. What are the primary applications of this compound in peptide synthesis?

It serves as a chiral building block for introducing azide handles in click chemistry. For example, it is used in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate peptides with fluorescent tags or drug molecules. The (S)-configuration ensures minimal steric hindrance during coupling .

Advanced Research Questions

Q. How can researchers analyze and resolve contradictions in spectral data for this compound derivatives?

Contradictions (e.g., unexpected splitting in NMR or IR shifts) often arise from impurities or solvent interactions. Strategies include:

- 2D NMR (COSY, HSQC) : Maps proton-carbon correlations to confirm structural assignments.

- DFT calculations : Predict vibrational frequencies (IR) and chemical shifts (NMR) to compare with experimental data.

- LC-MS : Identifies byproducts from azide decomposition (e.g., NH₃ or HNO₂) .

Q. What experimental designs mitigate risks associated with azide group instability in this compound?

- Low-temperature reactions : Conduct azide couplings at 0–4°C to suppress side reactions.

- Protecting groups : Use tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to shield the carboxylic acid during synthesis.

- Real-time monitoring : Employ in situ FT-IR to track azide consumption and adjust stoichiometry dynamically .

Q. How can computational modeling optimize enantioselective synthesis of this compound?

Molecular docking studies (e.g., using AutoDock Vina) predict binding affinities of chiral catalysts (e.g., L-proline derivatives) to the bromopropanoic acid precursor. Simulations reveal that π-π stacking interactions between the catalyst aromatic groups and substrate enhance enantioselectivity by 15–20% .

Q. What methodologies validate the chiral purity of this compound in complex matrices (e.g., biological samples)?

Q. How do solvent polarity and pH affect the reaction kinetics of this compound in nucleophilic substitutions?

Polar aprotic solvents (DMF, DMSO) accelerate azidation by stabilizing transition states. At pH <6, protonation of the carboxylate group reduces solubility, slowing the reaction. Kinetic studies (UV-Vis monitoring) show a rate constant (k) of 0.045 min⁻¹ in DMF vs. 0.015 min⁻¹ in THF .

Q. What strategies enable the safe scale-up of this compound synthesis for preclinical studies?

- Flow chemistry : Minimizes azide accumulation by continuous processing (residence time <2 min).

- In-line quenching : Neutralizes excess NaN₃ with NaNO₂/HCl to prevent explosive HN₃ formation.

- Process analytical technology (PAT) : Monitors reaction progress via Raman spectroscopy to ensure compliance with safety thresholds .

Data Contradiction Analysis

Example : Discrepancies in reported melting points (mp) for this compound (82–85°C vs. 88–90°C).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.